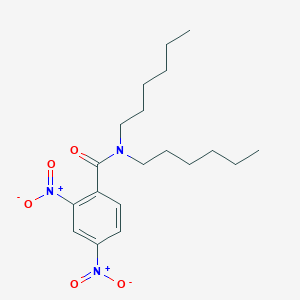

N,N-dihexyl-2,4-dinitrobenzamide

Description

N,N-Dihexyl-2,4-dinitrobenzamide is a nitroaromatic compound characterized by a benzamide backbone substituted with two nitro groups at the 2- and 4-positions and two hexyl chains on the amide nitrogen. The hexyl substituents likely enhance lipophilicity, influencing pharmacokinetics and cellular uptake compared to shorter-chain analogs .

Properties

Molecular Formula |

C19H29N3O5 |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

N,N-dihexyl-2,4-dinitrobenzamide |

InChI |

InChI=1S/C19H29N3O5/c1-3-5-7-9-13-20(14-10-8-6-4-2)19(23)17-12-11-16(21(24)25)15-18(17)22(26)27/h11-12,15H,3-10,13-14H2,1-2H3 |

InChI Key |

NXFHYBXAQGCVSN-UHFFFAOYSA-N |

SMILES |

CCCCCCN(CCCCCC)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

5-Aziridinyl-2,4-dinitrobenzamide (CB1954)

- Structure : Replaces the dihexyl groups with an aziridinyl ring at the 5-position.

- Activation Mechanism : Activated by bacterial nitroreductase (NTR) via 4-nitro group reduction to a cytotoxic 4-hydroxylamine derivative, which crosslinks DNA .

- Applications : Used in gene-directed enzyme prodrug therapy (GDEPT) for prostate and pancreatic cancers. Demonstrates a 500-fold increase in cytotoxicity upon enzymatic activation .

- Limitations : The 2-nitro group reduction by NTR-B produces less toxic metabolites, reducing efficacy .

N-Ethyl-2,4-dinitrobenzamide (EDNB)

- Structure : Features an ethyl group instead of hexyl chains on the amide nitrogen.

- Synthesis : Derived from 2,4-dinitrobenzoyl chloride and ethylamine .

- No direct cytotoxicity data provided.

5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862)

- Structure: Substituted with a bis(2-chloroethyl)amino group at the 5-position.

- Mechanism : Hypoxia-selective cytotoxin activated via 4-nitro reduction to a hydroxylamine, which undergoes intramolecular cyclization to form DNA crosslinking agents .

- Efficacy: 4-Amino metabolite is 10× more cytotoxic than the parent compound, but instability of hydroxylamine intermediates limits therapeutic utility .

N-(2,3-Dihydroxypropyl)-5-(aziridin-1-yl)-2,4-dinitrobenzamide

- Structure : Combines aziridinyl and dihydroxypropyl groups for enhanced solubility.

- Synthesis : Produced via substitution of a chloro group with aziridine .

- Application : Designed for antibody-directed enzyme prodrug therapy (ADEPT), leveraging hydrophilic groups for improved tumor targeting .

Comparative Analysis Table

*Hypothetical data based on structural analogs.

Mechanistic Differences

- Nitro Group Reduction Specificity :

- Enzyme Dependency: CB1954 requires bacterial NTR for activation, limiting its use to GDEPT . SN 23862 relies on endogenous hypoxia-associated reductases, offering broader applicability .

Pharmacokinetic and Physicochemical Properties

- Stability : Hexyl groups may slow metabolic degradation, extending half-life relative to CB1954 (t₁/₂ ~2–4 hours in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.